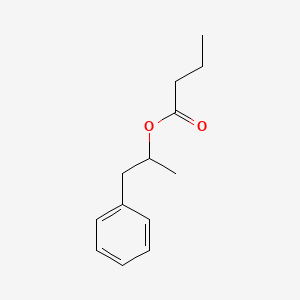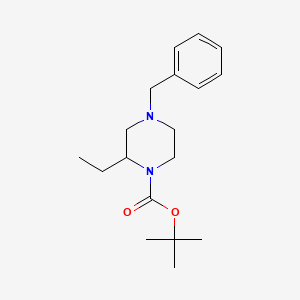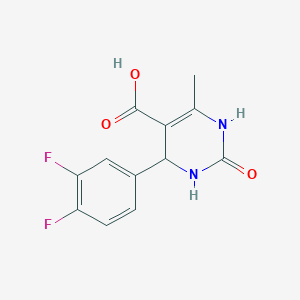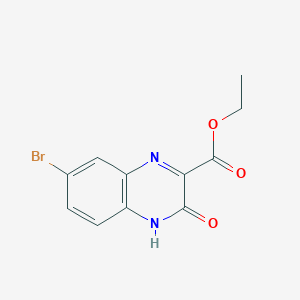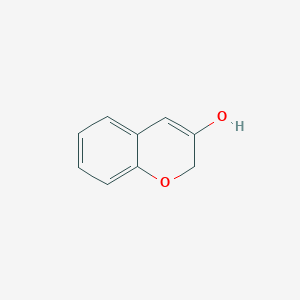
2H-1-Benzopyran-3-OL
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-OL typically involves the reaction of phenols with α, β-unsaturated carbonyl compounds under acidic or basic conditions. One common method is the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization to form the benzopyran ring .
Industrial Production Methods: Industrial production of this compound often employs solid-phase parallel synthesis techniques. This method allows for the efficient construction of large libraries of benzopyran derivatives, which can be screened for various biological activities .
化学反应分析
Types of Reactions: 2H-1-Benzopyran-3-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzopyran-3-one derivatives.
Reduction: Reduction reactions can convert it to dihydrobenzopyran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Benzopyran-3-one derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Halogenated benzopyran derivatives.
科学研究应用
2H-1-Benzopyran-3-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: Benzopyran derivatives have shown potential as anticancer, anti-inflammatory, and antioxidant agents.
Industry: It is used in the development of new materials with unique optical and electronic properties
作用机制
The mechanism of action of 2H-1-Benzopyran-3-OL involves its interaction with various molecular targets, including enzymes and receptors. For example, some benzopyran derivatives inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, benzopyrans can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
2H-1-Benzopyran-2-one (Coumarin): Known for its anticoagulant properties.
4H-1-Benzopyran-4-one (Flavone): Exhibits antioxidant and anti-inflammatory activities.
Isochromene: Similar structure but with the oxygen atom in a different position.
Uniqueness: 2H-1-Benzopyran-3-OL is unique due to its specific structural features and the diverse range of biological activities it exhibits. Its ability to undergo various chemical reactions and form numerous derivatives makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXADRQJLNYNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594257 | |
| Record name | 2H-1-Benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606490-02-2 | |
| Record name | 2H-1-Benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



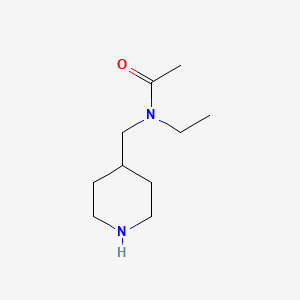


![1-Aminomethylbicyclo[2.2.2]octane](/img/structure/B1627534.png)
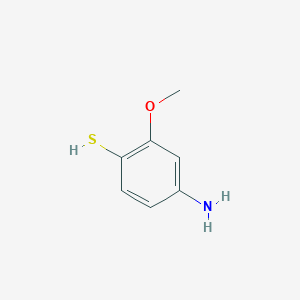
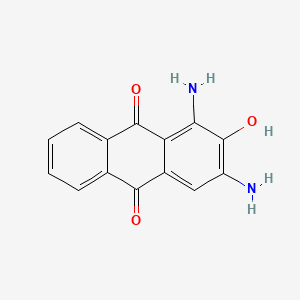
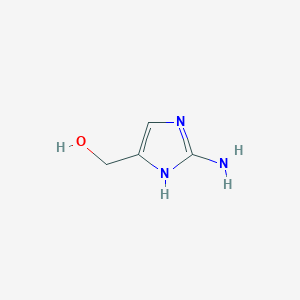
![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)
